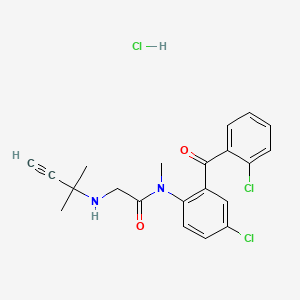![molecular formula C10H16N2O5 B14450469 1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline CAS No. 76868-07-0](/img/structure/B14450469.png)
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline is a compound with a complex structure that includes a proline backbone modified with a carboxyethyl and methylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline typically involves the reaction of L-proline with a carboxyethylating agent and a methylcarbamoylating agent. One common method involves the use of carbamoyl chlorides and carboxyethylating reagents under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of various chemical products and materials
作用機序
The mechanism of action of 1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
Nε-(carboxymethyl) lysine: Another compound with a carboxyethyl group, used in similar biochemical studies.
Carbamoylcholine: A compound with a carbamoyl group, known for its use in medical applications.
Uniqueness
1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
76868-07-0 |
|---|---|
分子式 |
C10H16N2O5 |
分子量 |
244.24 g/mol |
IUPAC名 |
(2S)-1-[2-carboxyethyl(methyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O5/c1-11(6-4-8(13)14)10(17)12-5-2-3-7(12)9(15)16/h7H,2-6H2,1H3,(H,13,14)(H,15,16)/t7-/m0/s1 |
InChIキー |
YQZVVIRRQOFIRQ-ZETCQYMHSA-N |
異性体SMILES |
CN(CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)O |
正規SMILES |
CN(CCC(=O)O)C(=O)N1CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

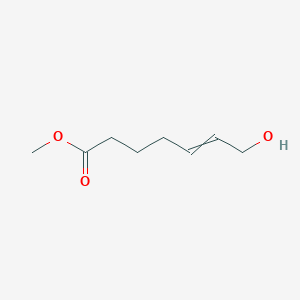
![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
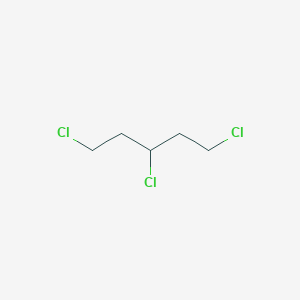
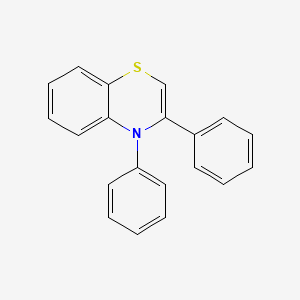
![3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid](/img/structure/B14450436.png)
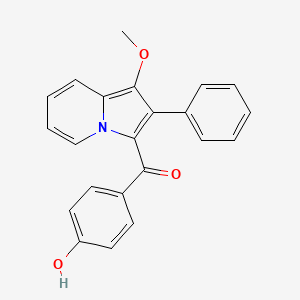
![3-[(E)-(4-Methoxyphenyl)diazenyl]pentane-2,4-dione](/img/structure/B14450439.png)
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
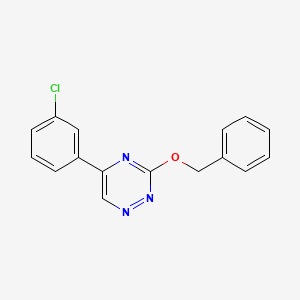
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)
